molecular formula C15H17N3O3 B1404454 4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide CAS No. 1415719-12-8

4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide

Cat. No. B1404454
M. Wt: 287.31 g/mol
InChI Key: WMSKFVBILBIKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide (CPDB) is a cyclic amide derivative of cyclopropylmethylbenzamide (CPMB). CPDB is a synthetic molecule that has been investigated for its potential applications in scientific research.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Compounds with a similar structural framework to "4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide" often exhibit diverse pharmacological properties. For instance, metoclopramide, a related benzamide derivative, showcases its utility in gastro-intestinal diagnostics, treating various types of vomiting, and facilitating procedures like radiological identification of lesions and endoscopy in upper gastro-intestinal hemorrhage. It highlights the compound's significant impact on gastrointestinal motility, emphasizing its role in medical diagnostics and treatment strategies (Pinder et al., 2012).

Chemical Reactions and Compounds Synthesis

The reactivity of arylmethylidene derivatives, as examined by Kamneva et al. (2018), demonstrates the versatile nature of these compounds in synthesizing a wide range of acyclic, cyclic, and heterocyclic compounds. This underlines the importance of such chemical structures in developing novel compounds with potential scientific and therapeutic applications, showcasing the compound's significance in the field of synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Antineoplastic Agents Development

The exploration and development of novel series of compounds for potential drug candidates, as undertaken by Hossain et al. (2020), highlight the ongoing research into compounds with antineoplastic properties. This particular study emphasizes the importance of such chemical structures in the development of new cancer treatments, demonstrating their role in advancing medical research and offering hope for more effective cancer therapies (Hossain, Enci, Dimmock, & Das, 2020).

properties

IUPAC Name

4-[3-(cyclopropylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c16-14(20)10-3-5-11(6-4-10)18-13(19)7-12(15(18)21)17-8-9-1-2-9/h3-6,9,12,17H,1-2,7-8H2,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSKFVBILBIKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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